molecular formula C17H18O2S B14591081 tert-Butyl 2-(phenylsulfanyl)benzoate CAS No. 61183-68-4

tert-Butyl 2-(phenylsulfanyl)benzoate

Cat. No.: B14591081
CAS No.: 61183-68-4
M. Wt: 286.4 g/mol
InChI Key: FHPJWRRYWGAHHF-UHFFFAOYSA-N
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Description

tert-Butyl 2-(phenylsulfanyl)benzoate: is an organic compound that features a tert-butyl ester group attached to a benzoate moiety, with a phenylsulfanyl substituent on the benzene ring. This compound is of interest in organic synthesis and various chemical research applications due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 2-(phenylsulfanyl)benzoate typically involves the esterification of 2-(phenylsulfanyl)benzoic acid with tert-butyl alcohol. This reaction is often catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions generally include refluxing the reactants in an appropriate solvent like toluene or dichloromethane to facilitate the esterification process.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to optimize yield and efficiency. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can enhance the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: tert-Butyl 2-(phenylsulfanyl)benzoate can undergo oxidation reactions, particularly at the phenylsulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: The compound can be reduced under specific conditions to yield the corresponding thiol derivative.

    Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, allowing for further functionalization of the compound.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Electrophilic reagents like bromine (Br₂) or nitric acid (HNO₃) can be employed for substitution reactions.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol derivatives.

    Substitution: Halogenated or nitrated derivatives of the benzene ring.

Scientific Research Applications

tert-Butyl 2-(phenylsulfanyl)benzoate finds applications in various fields of scientific research:

    Chemistry: It is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules.

    Biology: The compound can be utilized in studies involving enzyme inhibition and protein-ligand interactions due to its structural features.

    Medicine: Research into potential pharmaceutical applications, including the development of new drugs or therapeutic agents, often involves this compound.

    Industry: It serves as a precursor for the synthesis of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of tert-Butyl 2-(phenylsulfanyl)benzoate involves its interaction with various molecular targets and pathways. The phenylsulfanyl group can participate in redox reactions, influencing the compound’s reactivity and interaction with biological molecules. The ester group may undergo hydrolysis under physiological conditions, releasing the active benzoic acid derivative, which can then exert its effects on target enzymes or receptors.

Comparison with Similar Compounds

  • tert-Butyl 2-(methylsulfanyl)benzoate
  • tert-Butyl 2-(ethylsulfanyl)benzoate
  • tert-Butyl 2-(propylsulfanyl)benzoate

Comparison:

  • Structural Differences: The primary difference lies in the alkyl group attached to the sulfur atom. While tert-Butyl 2-(phenylsulfanyl)benzoate has a phenyl group, the similar compounds have methyl, ethyl, or propyl groups.
  • Reactivity: The presence of a phenyl group in this compound can lead to different reactivity patterns compared to its analogs with smaller alkyl groups. The phenyl group can participate in π-π interactions and influence the compound’s overall stability and reactivity.
  • Applications: The unique structural features of this compound make it suitable for specific applications in organic synthesis and pharmaceutical research, where the phenylsulfanyl group plays a crucial role.

Properties

CAS No.

61183-68-4

Molecular Formula

C17H18O2S

Molecular Weight

286.4 g/mol

IUPAC Name

tert-butyl 2-phenylsulfanylbenzoate

InChI

InChI=1S/C17H18O2S/c1-17(2,3)19-16(18)14-11-7-8-12-15(14)20-13-9-5-4-6-10-13/h4-12H,1-3H3

InChI Key

FHPJWRRYWGAHHF-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)C1=CC=CC=C1SC2=CC=CC=C2

Origin of Product

United States

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